An In-depth Technical Guide to (2-Bromo-3-fluorophenyl)methanesulfonyl chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to (2-Bromo-3-fluorophenyl)methanesulfonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-3-fluorophenyl)methanesulfonyl chloride is a halogenated aromatic sulfonyl chloride that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring a reactive sulfonyl chloride group, a synthetically adaptable bromine atom, and a metabolically influential fluorine atom, makes it a valuable precursor for the synthesis of novel drug candidates and complex organic molecules. The strategic placement of these functionalities on the phenyl ring allows for a diverse range of chemical modifications, enabling the exploration of new chemical space in drug discovery programs. The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and physicochemical properties of bioactive molecules, such as metabolic stability, lipophilicity, and binding affinity.[1][2]
This technical guide provides a comprehensive overview of the known physical properties, a detailed exploration of its probable synthetic routes based on analogous well-established methods, its expected chemical reactivity, and its potential applications in drug development. This document is intended to serve as a valuable resource for researchers and scientists working with this and related compounds.
Physicochemical Properties
While extensive experimental data for (2-Bromo-3-fluorophenyl)methanesulfonyl chloride is not widely available in peer-reviewed literature, key physical and chemical identifiers have been reported by chemical suppliers. It is important to note that some of this data may be predicted and should be confirmed experimentally.
| Property | Value | Reference |
| CAS Number | 1507690-74-5 | [3] |
| Molecular Formula | C₇H₅BrClFO₂S | [3] |
| Molecular Weight | 287.53 g/mol | [3] |
| Appearance | Powder | |
| Melting Point | 55-60 °C | |
| Boiling Point | 386.7 ± 42.0 °C at 760 mmHg (Predicted) | |
| Flash Point | 187.7 ± 27.9 °C (Predicted) | |
| Storage | Store at 2-8°C for long-term storage |
Synthesis of (2-Bromo-3-fluorophenyl)methanesulfonyl chloride
Detailed experimental procedures for the synthesis of (2-Bromo-3-fluorophenyl)methanesulfonyl chloride are not readily found in the scientific literature. However, a reliable synthetic strategy can be inferred from the well-documented synthesis of the analogous compound, (2-bromophenyl)methanesulfonyl chloride.[4][5] The proposed pathway commences with the commercially available 2-bromo-3-fluorotoluene and proceeds through a three-step sequence involving radical bromination, formation of a thiouronium salt, and subsequent oxidative chlorination.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for (2-Bromo-3-fluorophenyl)methanesulfonyl chloride.
Step-by-Step Experimental Protocol (Analogous to non-fluorinated synthesis[5])
Step 1: Synthesis of (2-Bromo-3-fluorobenzyl) bromide
-
To a solution of 2-bromo-3-fluorotoluene in a suitable non-polar solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reflux the reaction mixture under inert atmosphere, monitoring the reaction progress by an appropriate method (e.g., TLC or GC).
-
Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to yield crude (2-Bromo-3-fluorobenzyl) bromide, which can be used in the next step without further purification or purified by distillation under reduced pressure.
Step 2: Synthesis of (2-Bromo-3-fluorophenyl)methanethiol via Thiouronium Salt
-
Dissolve (2-Bromo-3-fluorobenzyl) bromide and thiourea in ethanol and reflux the mixture for several hours.
-
Cool the reaction mixture to allow the precipitation of the S-(2-Bromo-3-fluorobenzyl)isothiuronium bromide salt.
-
Collect the salt by filtration and wash with cold ethanol.
-
Suspend the thiouronium salt in an aqueous solution of sodium hydroxide and reflux under an inert atmosphere to effect hydrolysis.
-
After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the (2-Bromo-3-fluorophenyl)methanethiol.
-
Extract the thiol with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Step 3: Oxidative Chlorination to (2-Bromo-3-fluorophenyl)methanesulfonyl chloride
-
Suspend the crude (2-Bromo-3-fluorophenyl)methanethiol in a mixture of hydrochloric acid and water.
-
Cool the vigorously stirred suspension in an ice bath.
-
Bubble chlorine gas through the suspension while maintaining the temperature below 10°C.
-
Monitor the reaction for the disappearance of the thiol.
-
Upon completion, extract the product with a chlorinated solvent such as dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (2-Bromo-3-fluorophenyl)methanesulfonyl chloride.
-
The final product can be purified by recrystallization or column chromatography.
Chemical Reactivity and Handling
(2-Bromo-3-fluorophenyl)methanesulfonyl chloride is expected to exhibit reactivity typical of sulfonyl chlorides, characterized by the electrophilic nature of the sulfur atom.[6]
Reactions with Nucleophiles
The primary utility of this compound lies in its reaction with a wide range of nucleophiles, where the chloride ion acts as a good leaving group.
-
Reaction with Amines (Sulfonamide Formation): This is a cornerstone reaction in medicinal chemistry.[7] (2-Bromo-3-fluorophenyl)methanesulfonyl chloride will react with primary and secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form the corresponding N-substituted sulfonamides. These sulfonamides are often stable and can serve as key intermediates or final drug compounds.[8]
-
Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, it will react with alcohols to form sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions.[8]
-
Hydrolysis: Like most sulfonyl chlorides, this compound is highly sensitive to moisture and will readily hydrolyze to the corresponding (2-bromo-3-fluorophenyl)methanesulfonic acid and hydrochloric acid.[6] This reaction is often exothermic. Therefore, it is crucial to handle the compound under anhydrous conditions and store it in a tightly sealed container in a dry environment.[9]
General Experimental Workflow for Sulfonamide Synthesis
Caption: A typical experimental workflow for the synthesis of sulfonamides.
Applications in Drug Discovery and Development
The structural features of (2-Bromo-3-fluorophenyl)methanesulfonyl chloride make it a highly attractive reagent for drug discovery.
-
Introduction of the Sulfonamide Moiety: The sulfonamide group is a privileged scaffold in medicinal chemistry, found in a wide array of drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[7] This reagent provides a direct route to introduce the (2-bromo-3-fluorophenyl)methanesulfonyl group into potential drug candidates.
-
Fluorine as a Bioisostere and Metabolic Blocker: The fluorine atom can significantly impact the biological properties of a molecule. It can act as a bioisostere for a hydrogen atom or a hydroxyl group, and its high electronegativity can influence the acidity of nearby protons and the binding affinity of the molecule to its target. Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage, which can enhance the metabolic stability and pharmacokinetic profile of a drug.[1][2]
-
Bromine as a Handle for Further Functionalization: The bromine atom on the aromatic ring serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[7] This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Safety and Handling
(2-Bromo-3-fluorophenyl)methanesulfonyl chloride should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. As with other sulfonyl chlorides, it is expected to be corrosive and a lachrymator.[5][10] It is highly reactive towards moisture and should be stored under an inert atmosphere in a cool, dry place.[9] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Conclusion
(2-Bromo-3-fluorophenyl)methanesulfonyl chloride is a promising and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a reactive sulfonyl chloride, a synthetically versatile bromine atom, and a metabolically robust fluorine atom provides a powerful tool for the design and synthesis of novel therapeutic agents. While detailed experimental data on the compound itself is limited, its properties and reactivity can be reliably inferred from analogous compounds, enabling its effective utilization in research and development.
References
- BenchChem. (2025). A Technical Guide to the Reactivity and Stability of (2-bromophenyl)methanesulfonyl chloride.
- BenchChem. (2025). Alternative methods for the synthesis of (2-bromophenyl)methanesulfonyl chloride.
- BenchChem. (2025). Synthesis of (2-bromophenyl)methanesulfonyl Chloride: A Comprehensive Technical Guide.
- Synthesis of sulfonyl chloride substrate precursors. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Reaction of (2-bromophenyl)methanesulfonyl chloride with Primary and Secondary Amines.
- BenchChem. (2025). Stability of (2-bromophenyl)methanesulfonyl chloride under different reaction conditions.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to (2-bromophenyl)methanesulfonyl chloride and Other Sulfonylating Agents for Researchers.
-
PubChem. (n.d.). (2-Bromo-6-chloro-4-fluorophenyl) methanesulfonate. Retrieved from [Link]
-
Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]
- Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information.
-
Vrijland, M. S. A. (1977). Sulfonyl cyanides: Methanesulfonyl cyanide. Organic Syntheses, 57, 88. [Link]
- PubChemLite. (n.d.). (2-bromo-4-fluorophenyl)methanesulfonyl chloride (C7H5BrClFO2S).
-
Chemsrc. (2025, August 25). (2-FLUOROPHENYL)METHANESULFONYL CHLORIDE | CAS#:24974-71-8. Retrieved from [Link]
-
LookChem. (n.d.). (3-bromo-2-fluorophenyl)methanesulfonyl chloride. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of (2-Bromophenyl)methanesulfonyl Chloride and Its Derivatives.
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
-
Jones, L. H., Summerhill, N. W., Swain, N. A., & Mills, J. E. (2010). Aromatic chloride to nitrile transformation: medicinal and synthetic chemistry. MedChemComm, 1(5), 309-318. [Link]
-
Naka, Y., Kawamura, H., & Sasaki, T. (n.d.). Confirmation of introduction of sulfonyl groups. (a) NMR spectra of compounds 2 and 3 . (b) IR spectra of compound 3. ResearchGate. Retrieved from [Link]
- ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
-
Filler, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 777-791. [Link]
- BenchChem. (2025). Spectroscopic data (NMR, IR, MS) for 3-(3-Fluorophenyl)-3'-methylpropiophenone.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
